3-Bromo-2-chloro-6-methoxypyridine
Overview
Description
3-Bromo-2-chloro-6-methoxypyridine is a white or colorless to light yellow powder to lump to clear liquid . It could be used to synthesize 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one .
Synthesis Analysis
The synthesis of this compound could involve a copper (i) catalyzed amination reaction utilizing aqueous ammonia and operating under mild conditions . This method has been employed for the efficient synthesis of various aminopyridine derivatives bearing electron withdrawing and electron donating groups .Molecular Structure Analysis
The molecular formula of this compound is C6H5BrClNO . Its molecular weight is 222.47 . The InChI code is 1S/C6H5BrClNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 .Chemical Reactions Analysis
3-Bromo-6-chloro-2-methoxypyridine could be used to synthesize 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one . The exact chemical reactions involving this compound are not specified in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 227.3±35.0 °C , a density of 1.650±0.06 g/cm3 , and a pKa of -1.99±0.10 . It is a white or colorless to light yellow powder to lump to clear liquid .Scientific Research Applications
As a Precursor in Synthetic Chemistry
3-Bromo-2-chloro-6-methoxypyridine has been identified as a practical precursor in synthetic chemistry. It is particularly noted for its role in generating substituted 2,3-pyridyne, which demonstrates regioselective reactions with certain compounds like 2-methoxyfuran and 2-methylfuran (Walters, Carter, & Banerjee, 1992).
In Halogen Atom Migration Studies
The compound is also instrumental in studying the migration of halogen atoms in various chemical reactions. For instance, when 3-bromo-2,4-dihydroxypyridine undergoes chlorination in aqueous hydrochloric acid with hydrogen peroxide, it leads to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This indicates a shift of the bromine atom from the 3-position to the 5-position (Hertog & Schogt, 2010).
As an Intermediate in Organic Syntheses
It serves as an intermediate in various organic syntheses. For example, an efficient synthesis of a compound containing 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, significant in dopamine and serotonin receptor antagonism, involves the use of derivatives related to this compound (Hirokawa, Horikawa, & Kato, 2000).
In Vibrational and Electronic Spectra Studies
Additionally, this compound has been a subject in vibrational and electronic spectra studies, where its characteristics have been explored through techniques like Fourier transform infrared (FTIR) and FT-Raman spectra. These studies provide insights into the influence of substituents like chlorine and methoxy groups on the spectral properties of the compound (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-chloro-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXXSYYRNKLDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674434 | |
Record name | 3-Bromo-2-chloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777931-67-6 | |
Record name | 3-Bromo-2-chloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloro-6-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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